molecular formula C23H29ClN4O7 B11935875 9-Amino-minocycline HCl

9-Amino-minocycline HCl

Cat. No.: B11935875
M. Wt: 508.9 g/mol
InChI Key: MQRUQMWLTBRONP-UHFFFAOYSA-N
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Description

9-Amino-minocycline hydrochloride is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various pharmaceutical applications. It is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-minocycline hydrochloride typically involves the modification of minocycline. One common method includes the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex. This reaction produces an intermediate compound, which is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .

Industrial Production Methods

Industrial production of 9-Amino-minocycline hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and recyclable solvents to ensure high yield and product quality .

Chemical Reactions Analysis

Types of Reactions

9-Amino-minocycline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of 9-Amino-minocycline hydrochloride, each with unique pharmacological properties. These derivatives are often studied for their enhanced antibacterial activity and reduced side effects .

Scientific Research Applications

Mechanism of Action

9-Amino-minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential candidate for treating central nervous system infections and neurodegenerative diseases .

Properties

Molecular Formula

C23H29ClN4O7

Molecular Weight

508.9 g/mol

IUPAC Name

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H

InChI Key

MQRUQMWLTBRONP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl

Origin of Product

United States

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